Fidarestat Demonstrates 500-Fold Superior In Vitro Potency for Erythrocyte Sorbitol Suppression Compared to Epalrestat
In an in vitro human erythrocyte sorbitol accumulation assay, Fidarestat inhibited glucose-induced sorbitol increase with an IC50 of 18 nM. In the same experimental system, Epalrestat required a concentration over 500-fold higher to achieve comparable inhibition [1]. This potency differential was maintained in erythrocytes from diabetic patients, where Fidarestat's IC50 remained unaffected by fasting plasma glucose, HbA1c, age, or gender, whereas Epalrestat's IC50 showed a significant positive correlation with fasting plasma glucose [2].
| Evidence Dimension | IC50 for inhibition of sorbitol accumulation |
|---|---|
| Target Compound Data | 18 nM (Fidarestat active enantiomer; racemate activity derived from same pharmacophore) |
| Comparator Or Baseline | Epalrestat: >9 µM estimated (>500-fold higher concentration) |
| Quantified Difference | ≥500-fold potency advantage for Fidarestat |
| Conditions | In vitro human erythrocytes from healthy volunteers and diabetic patients; sorbitol content measured enzymatically |
Why This Matters
Researchers requiring potent sorbitol pathway suppression at low nanomolar concentrations should prioritize (Rac)-Fidarestat over Epalrestat to avoid micromolar-range dosing that may introduce off-target effects.
- [1] Sobajima H, et al. Pharmacological properties of fidarestat, a potent aldose reductase inhibitor, clarified by using sorbitol in human and rat erythrocytes. Pharmacology. 2001;62(4):193-9. View Source
- [2] Asano T, Saito Y, Kawakami M, Yamada N; Fidarestat Clinical Pharmacology Study Group. Fidarestat (SNK-860), a potent aldose reductase inhibitor, normalizes the elevated sorbitol accumulation in erythrocytes of diabetic patients. J Diabetes Complications. 2002;16(2):133-8. View Source
